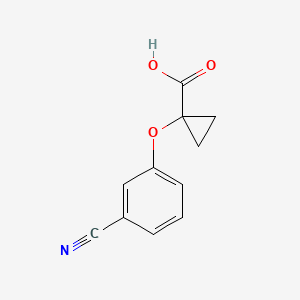
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a cyanophenoxy group
Méthodes De Préparation
The synthesis of 1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of dihalocarbenes with olefins, followed by an intramolecular rearrangement.
Nitrile Formation:
Carboxylation: The final step involves the carboxylation of the cyclopropane ring to introduce the carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes . The cyanophenoxy group can interact with specific proteins, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid: Differing only in the position of the cyanophenoxy group, this compound may exhibit different reactivity and biological activity.
1-Phenyl-1-cyclopropanecarboxylic acid: Lacks the cyanophenoxy group, leading to different chemical properties and applications.
Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in certain conditions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
1-(3-cyanophenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-7-8-2-1-3-9(6-8)15-11(4-5-11)10(13)14/h1-3,6H,4-5H2,(H,13,14) |
Clé InChI |
KYYFJBXPLAVSLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)O)OC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
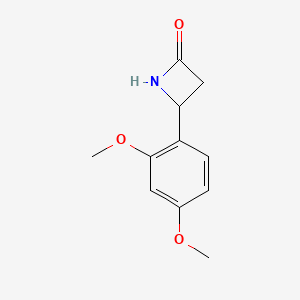
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

amine](/img/structure/B13481612.png)

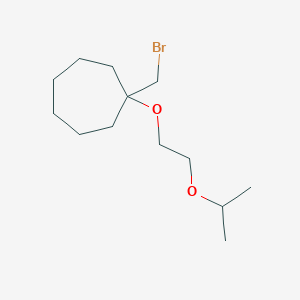


![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
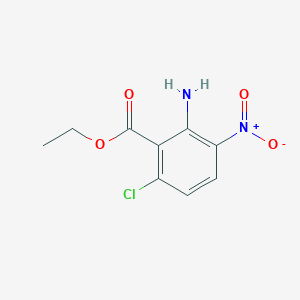
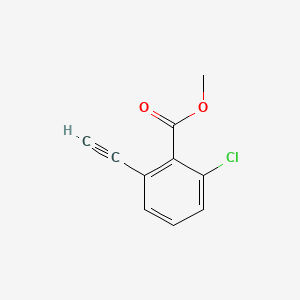
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
